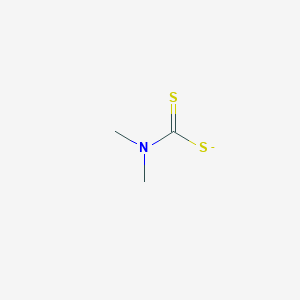

Dimethyldithiocarbamate

描述

Structure

3D Structure

属性

CAS 编号 |

137-30-4; 79-45-8 |

|---|---|

分子式 |

C3H6NS2 |

分子量 |

120.21 |

IUPAC 名称 |

N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C3H7NS2/c1-4(2)3(5)6/h1-2H3,(H,5,6)/p-1 |

InChI 键 |

MZGNSEAPZQGJRB-UHFFFAOYSA-M |

SMILES |

CN(C)C(=S)[S-] |

溶解度 |

not available |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Dimethyldithiocarbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium dimethyldithiocarbamate (SDDC), a versatile organosulfur compound with wide-ranging applications in agriculture, the rubber industry, and as a chelating agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a thorough analysis of characterization techniques. The synthesis section elucidates the prevalent industrial method involving the reaction of dimethylamine and carbon disulfide, while the characterization section details the spectroscopic and analytical methods crucial for structural verification and purity assessment. This guide emphasizes the causality behind experimental choices and provides a framework for the reliable and reproducible synthesis and analysis of this important chemical compound.

Introduction: The Significance of Sodium this compound

Sodium this compound (SDDC), with the chemical formula NaS₂CN(CH₃)₂, is the sodium salt of dimethyldithiocarbamic acid.[1] It is a water-soluble, crystalline solid that serves as a vital precursor and active ingredient in numerous industrial and chemical processes.[1] Its utility stems from the dithiocarbamate functional group, which is an exceptional chelating agent for a variety of metal ions.[2] This property is harnessed in applications such as wastewater treatment for the precipitation of heavy metals.[3]

In the realm of agriculture, SDDC is the parent compound for a class of fungicides.[4] Furthermore, in the rubber industry, it functions as a vulcanization accelerator. Its role as a polymerization shortstop in the production of synthetic rubbers like styrene-butadiene rubber is also of significant industrial importance. Given its widespread use, a thorough understanding of its synthesis and characterization is paramount for quality control, process optimization, and further research and development.

Synthesis of Sodium this compound: A Mechanistic and Practical Approach

The most common and industrially viable method for the synthesis of sodium this compound is the reaction of a secondary amine, dimethylamine, with carbon disulfide in the presence of a base, typically sodium hydroxide.[1][5]

The Underlying Chemistry: A Nucleophilic Addition

The synthesis of dithiocarbamates is a classic example of nucleophilic addition to a carbon disulfide molecule. The reaction mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.[6] This step is the core of the dithiocarbamate formation. It's a misconception that the amine must first be deprotonated by the base; primary and secondary amines are sufficiently nucleophilic to react directly with carbon disulfide.[7]

-

Formation of Dithiocarbamic Acid: The initial addition results in the formation of a zwitterionic intermediate, which quickly rearranges to form dimethyldithiocarbamic acid.

-

Deprotonation: The sodium hydroxide present in the reaction mixture then deprotonates the dithiocarbamic acid, forming the sodium salt, sodium this compound, and water.[1][8]

The overall reaction is as follows: (CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCS₂Na + H₂O[1][8]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a laboratory-scale synthesis of sodium this compound.

Safety Precautions:

-

Carbon Disulfide: Highly flammable, volatile, and toxic. Handle only in a well-ventilated fume hood.[9][10][11] Keep away from ignition sources and use non-sparking tools.[9][10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11]

-

Dimethylamine: A flammable and corrosive gas or liquid with a strong ammonia-like odor. Handle in a fume hood and wear appropriate PPE.

-

Sodium Hydroxide: A corrosive solid. Avoid contact with skin and eyes.

Materials and Reagents:

-

Dimethylamine (40% aqueous solution)

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Softened or deionized water

-

Reaction kettle/flask with a stirrer, cooling jacket, and addition funnels

-

Filter apparatus

-

Crystallization dish

Procedure:

-

Preparation of the Reaction Mixture: In a reaction kettle, add a measured amount of softened water. While stirring, slowly add the required amount of a 40% dimethylamine solution.

-

Cooling: Circulate a cooling medium through the jacket of the reaction kettle to lower the temperature of the dimethylamine solution to approximately 10-20°C.[8] This is a critical step as the reaction is exothermic, and controlling the temperature prevents the decomposition of the product and minimizes the loss of volatile reactants.[3]

-

Addition of Reactants:

-

Slowly add carbon disulfide dropwise to the cooled dimethylamine solution while maintaining vigorous stirring. The rate of addition should be controlled to keep the reaction temperature below 30°C.

-

Concurrently or subsequently, add a 30% sodium hydroxide solution to the reaction mixture.[8]

-

-

Reaction Completion: After the addition of all reactants is complete, continue stirring the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation and Purification:

-

The resulting solution of sodium this compound can be filtered to remove any insoluble impurities.[8]

-

For obtaining the solid product, the solution can be concentrated under reduced pressure and then allowed to crystallize, often as a dihydrate.[1] The crystals can then be collected by filtration and dried.

-

Characterization of Sodium this compound: Ensuring Identity and Purity

Thorough characterization is essential to confirm the synthesis of the desired product and to assess its purity. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum of sodium this compound is expected to be relatively simple. Due to the symmetry of the molecule, the protons of the two methyl groups are chemically equivalent and should give rise to a single sharp peak.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For sodium this compound, two distinct signals are expected: one for the methyl carbons and another for the dithiocarbamate carbon. The chemical shift of the dithiocarbamate carbon is particularly informative about the electronic environment of the NCS₂ fragment.[12]

| Nucleus | Expected Chemical Shift (ppm) | Assignment |

| ¹H | ~3.4 | -N(CH₃)₂ |

| ¹³C | ~44 | -N(CH₃)₂ |

| ¹³C | ~208 | -NCS₂ |

Table 1: Predicted NMR Chemical Shifts for Sodium this compound in a suitable solvent like D₂O or DMSO-d₆.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For sodium this compound, the following characteristic absorption bands are of interest:

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~1480-1520 | ν(C-N) | The high frequency of this "thioureide" band indicates significant double-bond character, suggesting resonance contribution from the N⁺=C⁻S₂ form. |

| ~950-1000 | ν(C-S) | Stretching vibration of the carbon-sulfur bonds. |

| ~350-400 | ν(M-S) | In metal complexes, this band indicates the coordination of the sulfur atoms to the metal center. |

Table 2: Characteristic FTIR Absorption Bands for Dithiocarbamates.

3.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Dithiocarbamates exhibit characteristic absorption bands in the UV region. For instance, sodium diethyldithiocarbamate shows absorption maxima at approximately 257 nm and 290 nm.[13] These absorptions are attributed to π → π* transitions within the NCS₂ chromophore. The formation of metal complexes with dithiocarbamates often leads to the appearance of new, intense absorption bands in the visible region, which is the basis for their use in the spectrophotometric determination of metal ions.[14]

Physical and Chemical Properties

A number of physical and chemical properties can be used to characterize the synthesized sodium this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₆NNaS₂ | [5] |

| Molecular Weight | 143.21 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 106-108 °C | [1] |

| Solubility | Soluble in water | [1] |

Table 3: Physical and Chemical Properties of Sodium this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of sodium this compound, grounded in a clear understanding of the underlying reaction mechanism. The importance of careful control over reaction conditions, particularly temperature, has been highlighted as a critical factor for achieving a high yield and purity of the final product. Furthermore, a comprehensive suite of characterization techniques, including NMR, FTIR, and UV-Vis spectroscopy, has been outlined, providing the necessary tools for the unambiguous identification and quality assessment of the synthesized compound. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling the consistent and reliable production and analysis of sodium this compound for its diverse applications.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sodium this compound | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium this compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 8. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]

- 9. chemtradelogistics.com [chemtradelogistics.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Applications of Sodium Dimethyldithiocarbamate

This guide provides a comprehensive overview of the chemical properties, synthesis, and multifaceted applications of sodium dimethyldithiocarbamate (SDMC). Designed for researchers, scientists, and professionals in drug development and chemical industries, this document delves into the fundamental chemistry of SDMC, offering field-proven insights and detailed experimental protocols.

Introduction: The Versatile Chelator

Sodium this compound, an organosulfur compound with the formula NaS₂CN(CH₃)₂, is a cornerstone chemical with a surprisingly broad spectrum of applications. From its critical role as a vulcanization accelerator in the rubber industry to its use as a potent biocide and a highly effective heavy metal precipitant in wastewater treatment, the utility of SDMC is extensive.[1][2][3] Its efficacy stems from the dithiocarbamate functional group, which acts as a powerful chelating agent for a wide array of metal ions.[4] This guide will explore the chemical underpinnings of these functions, providing a robust technical resource for both academic and industrial scientists.

Physicochemical Properties: A Quantitative Overview

Sodium this compound is typically a white to pale yellow crystalline solid that is readily soluble in water.[5] It often crystallizes from water as a dihydrate, NaS₂CN(CH₃)₂·2H₂O.[5] The anhydrous and hydrated forms are often used interchangeably in industrial applications. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₃H₆NNaS₂ | [6] |

| Molar Mass | 143.21 g/mol (anhydrous) | [6] |

| Appearance | White to pale yellow crystalline solid | [5] |

| Melting Point | 106-108 °C | [5] |

| Density | 1.18 g/cm³ | [5] |

| Solubility in Water | High | [5] |

| Decomposition | Emits toxic fumes of nitrogen and sulfur oxides upon heating. | [3] |

Synthesis of Sodium this compound: A Detailed Protocol

The synthesis of sodium this compound is a well-established industrial process based on the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide.[5] The causality behind this one-pot synthesis lies in the nucleophilic attack of the secondary amine on the electrophilic carbon of carbon disulfide, followed by deprotonation by the base to form the sodium salt.

Reaction Mechanism

The synthesis proceeds via a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the central carbon atom of carbon disulfide. The resulting zwitterionic intermediate is then deprotonated by sodium hydroxide to yield the sodium salt of dimethyldithiocarbamic acid.

Laboratory-Scale Synthesis Protocol

This protocol details a common method for the laboratory synthesis of sodium this compound.

Materials:

-

Dimethylamine (40% aqueous solution)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of sodium hydroxide in deionized water. Cool the solution in an ice bath to approximately 10°C.

-

While maintaining the temperature, slowly add a stoichiometric equivalent of 40% aqueous dimethylamine solution to the sodium hydroxide solution with continuous stirring.

-

From a dropping funnel, add a stoichiometric equivalent of carbon disulfide dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature below 30°C. This exothermic reaction requires careful temperature control to prevent the formation of byproducts.

-

After the addition of carbon disulfide is complete, continue stirring the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

The resulting solution is an aqueous solution of sodium this compound. For the solid product, the water can be removed under reduced pressure.

Core Chemical Reactivity: The Power of Chelation

The most significant chemical property of sodium this compound is its ability to act as a potent chelating agent for a vast number of transition metal ions.[4] The two sulfur atoms in the dithiocarbamate moiety readily donate their lone pairs of electrons to form stable, often colored, and insoluble complexes with metal ions.[1] This bidentate coordination leads to the formation of a stable five-membered ring structure with the metal ion.

This strong metal-binding characteristic is the foundation for many of its industrial applications, most notably in the precipitation of heavy metals from wastewater.[7][8] The stability of these metal-dithiocarbamate complexes can be influenced by factors such as pH and the nature of the metal ion.[7]

Key Applications and Experimental Methodologies

Heavy Metal Precipitation from Wastewater

The ability of SDMC to form insoluble complexes with heavy metal ions makes it an invaluable tool in environmental remediation.[9][10] It is widely used to treat industrial wastewater contaminated with metals such as copper, nickel, zinc, and cadmium.[7][11]

Protocol for Heavy Metal Removal:

This protocol provides a general procedure for the treatment of a synthetic heavy metal-contaminated water sample.

Materials:

-

Aqueous solution of sodium this compound (e.g., 40% w/w)

-

Synthetic wastewater containing a known concentration of a heavy metal salt (e.g., CuSO₄)

-

pH meter and pH adjustment solutions (e.g., dilute H₂SO₄ and NaOH)

-

Jar testing apparatus

-

Filtration apparatus (e.g., vacuum filtration with filter paper)

-

Analytical instrument for metal analysis (e.g., Atomic Absorption Spectrometer)

Procedure:

-

Characterize the initial concentration of the heavy metal in the wastewater sample using a suitable analytical technique.

-

Adjust the pH of the wastewater to the optimal range for the specific metal being removed. For many metals, a pH range of 7-9 is effective.[6]

-

In a jar testing apparatus, add a calculated stoichiometric amount of the SDMC solution to the wastewater while stirring. The dosage will depend on the initial metal concentration.

-

Allow the mixture to stir for a predetermined contact time (e.g., 15-30 minutes) to ensure complete precipitation of the metal-dithiocarbamate complex.

-

Observe the formation of a precipitate.

-

Separate the precipitate from the treated water by filtration.

-

Analyze the filtrate for the residual concentration of the heavy metal to determine the removal efficiency.

Accelerator in Rubber Vulcanization

In the rubber industry, SDMC and its derivatives, particularly zinc this compound (ZDMC), function as ultra-accelerators in the sulfur vulcanization of both natural and synthetic rubbers.[4][12] Accelerators increase the rate and efficiency of the cross-linking reactions, which impart the desired elasticity and durability to the rubber.[4]

Mechanism of Action:

The mechanism of dithiocarbamate-accelerated vulcanization is complex but is understood to involve the formation of an active sulfurating agent.[1][13] The accelerator reacts with sulfur to form a complex that then transfers sulfur atoms to the polymer chains, creating cross-links. Zinc oxide is often used as an activator in this process.[7]

Polymerization Inhibitor (Shortstop)

In emulsion polymerization processes, such as the production of styrene-butadiene rubber (SBR), it is crucial to stop the reaction at a specific monomer conversion to achieve the desired polymer properties. SDMC is employed as a "shortstop" to terminate the polymerization reaction rapidly.[14] It functions by reacting with and deactivating the free radicals that propagate the polymerization.

Analytical Methodologies for Quantification

Accurate quantification of sodium this compound is essential for process control and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

HPLC-DAD Protocol for SDMC Analysis:

This protocol outlines a general method for the determination of SDMC in aqueous samples using HPLC with a Diode-Array Detector (DAD).

Instrumentation and Reagents:

-

HPLC system with a DAD detector

-

C18 reversed-phase column

-

Mobile phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)

-

Sodium this compound standard

-

Sample filtration apparatus

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of SDMC of known concentrations in the mobile phase.

-

Sample Preparation: Filter the aqueous sample containing SDMC through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic solvent. The exact composition should be optimized for the specific application.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Monitor the absorbance at a wavelength where SDMC has a strong absorbance, typically in the UV region.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of SDMC in the samples by comparing their peak areas to the calibration curve.

Safety and Handling

Sodium this compound should be handled with appropriate safety precautions. It can be harmful if swallowed and may cause skin and eye irritation.[15][16] When handling the solid powder or concentrated solutions, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[15][16] Work should be conducted in a well-ventilated area.[15]

Conclusion

Sodium this compound is a remarkably versatile chemical with a rich and diverse range of applications rooted in its fundamental chemical properties, particularly its potent chelating ability. A thorough understanding of its synthesis, reactivity, and the mechanisms underlying its various applications is crucial for its effective and safe use in both research and industrial settings. This guide has provided a detailed technical overview, complete with experimental protocols and mechanistic insights, to serve as a valuable resource for the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. seoho.biz:5000 [seoho.biz:5000]

- 3. fishersci.com [fishersci.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. rsc.org [rsc.org]

- 6. Sodium this compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications [systems.enpress-publisher.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. aksci.com [aksci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Biological Activity of Dithiocarbamates in Cells

Introduction: The Versatile Chemistry and Biology of Dithiocarbamates

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group -N(C=S)S-. Initially recognized for their roles in agriculture as fungicides and in the rubber industry as vulcanization accelerators, their multifaceted biological activities have positioned them as compelling molecules in biomedical research and drug development.[1][2] Their potent metal-chelating properties are central to their mechanism of action, allowing them to interact with a multitude of cellular processes.[2][3][4]

This technical guide provides an in-depth exploration of the core biological activities of DTCs at the cellular level. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to explain the causality behind experimental choices and to provide field-proven insights into studying these fascinating compounds. We will delve into their primary mechanisms of action, therapeutic potential, and provide detailed, validated protocols for assessing their effects in a laboratory setting.

Core Mechanisms of Cellular Action

The diverse biological effects of dithiocarbamates stem from a few core chemical properties that translate into profound cellular consequences. Understanding these foundational mechanisms is critical for designing and interpreting experiments.

Metal Chelation: The Linchpin of Dithiocarbamate Activity

The most fundamental property of DTCs is their ability to act as strong chelating agents for transition metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/³⁺).[2][3][4] This is accomplished through the two sulfur donor atoms in their structure, which form stable coordination complexes.[5] This chelation is not merely a chemical curiosity; it is the primary driver of their biological activity.

-

Causality in Experimental Design: The activity of many DTCs is often potentiated by the presence of specific metal ions. For instance, the anti-cancer drug Disulfiram (DSF), a disulfide-linked form of diethyldithiocarbamate (DDTC), is significantly more potent when co-administered with copper.[1][6] This is because the DSF-Cu complex is the active species that inhibits the proteasome.[6] Therefore, when designing in vitro experiments, it is crucial to consider the metal content of the cell culture medium. Researchers often supplement the medium with copper salts to ensure the formation of the active DTC-metal complex and observe the maximal biological effect.

The lipophilic nature of DTC-metal complexes allows them to readily cross cellular membranes, effectively acting as ionophores that can disrupt intracellular metal homeostasis.[7] This disruption is a key trigger for downstream signaling events, including the generation of reactive oxygen species and the inhibition of metalloenzymes.

Inhibition of the Ubiquitin-Proteasome System (UPS)

The UPS is a critical cellular machinery responsible for degrading damaged or unneeded proteins, thereby maintaining protein homeostasis. The 26S proteasome is the central enzyme of this system. Many DTCs, particularly in complex with copper, are potent inhibitors of the proteasome.[8][9][10][11]

This inhibition leads to the accumulation of ubiquitinated proteins, which triggers the unfolded protein response (UPR) and induces endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis (programmed cell death).[6] This mechanism is a cornerstone of their anti-cancer activity, as cancer cells are often more reliant on the proteasome to manage their high protein turnover and are thus more sensitive to its inhibition.[12]

-

Mechanism of Inhibition: DTC-copper complexes have been shown to inhibit the 26S proteasome by targeting the JAB1/MPN/Mov34 (JAMM) domain, which is responsible for deubiquitinating proteins prior to their degradation.[6] This leads to an accumulation of cytotoxic protein aggregates and cell death.[6]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, cell survival, and proliferation.[10][13] In many cancers, the NF-κB pathway is constitutively active, protecting tumor cells from apoptosis. Dithiocarbamates are among the most well-documented inhibitors of NF-κB activation.[1][7][10]

-

Mechanism of Inhibition: Under basal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription.[14] DTCs can inhibit this process at multiple levels. Their antioxidant properties can scavenge ROS that act as second messengers in NF-κB activation.[1][15] Furthermore, their inhibition of the proteasome prevents the degradation of IκBα, effectively locking NF-κB in its inactive cytoplasmic state.[10][14]

The following diagram illustrates the NF-κB signaling pathway and the key points of inhibition by dithiocarbamates.

Caption: NF-κB pathway showing inhibition points by Dithiocarbamates (DTCs).

Interplay with Reactive Oxygen Species (ROS)

The relationship between DTCs and ROS is complex and context-dependent. They can act as both antioxidants and pro-oxidants.

-

Antioxidant Activity: DTCs are well-known radical scavengers and have been shown to protect cells from oxidative stress-induced apoptosis in some models.[4] This is often attributed to their ability to chelate redox-active metals like iron and copper, which prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction.[16]

-

Pro-oxidant Activity: Conversely, DTC-copper complexes can undergo redox cycling, leading to the generation of superoxide radicals and hydrogen peroxide. This pro-oxidant activity can induce oxidative stress, damage cellular components like DNA and lipids, and trigger apoptosis.[17] This dual nature is critical; the local cellular environment and the specific DTC structure determine which effect predominates.

Therapeutic Applications and Structure-Activity Relationships

The unique mechanisms of action of DTCs make them attractive candidates for various therapeutic areas, most notably in oncology.

Anticancer Properties

DTCs exhibit potent anti-cancer activity against a wide range of tumor types through multiple mechanisms:[18]

-

Induction of Apoptosis: By inhibiting the proteasome and modulating signaling pathways like NF-κB and EGFR/AKT, DTCs effectively push cancer cells towards apoptosis.[19][20]

-

Inhibition of Angiogenesis: Compounds like DSF-Cu can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[6]

-

Overcoming Drug Resistance: DTCs have shown efficacy in cancer cells that have developed resistance to conventional chemotherapeutics like cisplatin, often because their mechanism of action is different.[8][21]

The table below summarizes the cytotoxic activity of various DTCs against different cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| N-butyl-N-methyl-DTC | E. coli (as toxicity model) | 14.9 (µg/ml) | [21] |

| N-benzyl-N-methyl-DTC | E. coli (as toxicity model) | 23.5 (µg/ml) | [21] |

| Diethyldithiocarbamate-Cu | Breast (MCF-7) | ~ 0.3 | [5] (Implied) |

| Pyrrolidine dithiocarbamate | Leukemia (Jurkat) | Varies | [4] (Implied) |

| Triphenyltin(IV) DTCs | Leukemia (Jurkat E6.1) | 0.67 - 0.94 | [22] |

| Nickel(II)-DTC-phenanthroline | Breast (MDA-MB-231) | Micromolar range | [23] |

| DpdtC | Esophageal (KYSE-150) | ~ 2.5 | [19][20] |

| Compound 6c (furanone-piperazine DTC) | Cervical (HeLa) | 0.06 | [24][25] |

| Compound 6c (furanone-piperazine DTC) | Hepatocellular (SMMC-7721) | 0.006 | [24][25] |

Note: IC₅₀ values can vary significantly based on experimental conditions (e.g., incubation time, cell density). This table provides a comparative overview.

Structure-Activity Relationship (SAR) Insights

For drug development professionals, understanding the SAR of DTCs is crucial for designing novel compounds with improved potency and selectivity. Key insights include:

-

Lipophilicity: The nature of the alkyl or aryl substituents on the nitrogen atom significantly influences the compound's lipophilicity, which affects its ability to cross cell membranes. More hydrophobic compounds are often more readily taken up by cells.[23]

-

Steric Hindrance: The size of the substituents can affect the DTC's ability to chelate metals and interact with its biological targets.

-

Electronic Effects: The electronic properties of the substituents can modulate the electron density on the sulfur atoms, influencing the stability and reactivity of the metal complexes.[5]

-

Molecular Weight: Some studies have shown that for certain series of DTCs, toxicity decreases as the molecular weight and number of benzene rings increase.[21]

Experimental Protocols for Studying Dithiocarbamate Activity

A self-validating system of protocols is essential for robustly characterizing the biological activity of DTCs. The following section provides detailed, step-by-step methodologies for core experiments.

Workflow for Assessing DTC Biological Activity

The following diagram outlines a logical workflow for characterizing a novel DTC compound.

Caption: A logical workflow for the experimental characterization of a DTC.

Protocol 1: Synthesis of a Dithiocarbamate-Copper(II) Complex

-

Rationale: This protocol describes a standard salt metathesis reaction to form a DTC-metal complex, the likely active species in many biological systems.[2][5]

-

Materials:

-

Secondary amine (e.g., morpholine)

-

Carbon disulfide (CS₂) - Use in a fume hood

-

Sodium hydroxide (NaOH)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Distilled water, Ethanol

-

-

Procedure:

-

Ligand Synthesis: a. In a flask, dissolve the secondary amine (2 equivalents) and NaOH (2 equivalents) in a minimal amount of cold water/ethanol. b. Cool the solution in an ice bath. c. Slowly add CS₂ (2 equivalents) dropwise while stirring vigorously. The reaction is exothermic. d. Continue stirring in the ice bath for 1-2 hours. The formation of the sodium dithiocarbamate salt is often indicated by a color change or precipitation.

-

Complexation: a. In a separate beaker, dissolve CuCl₂·2H₂O (1 equivalent) in distilled water. b. Add the aqueous copper salt solution dropwise to the stirred dithiocarbamate ligand solution. c. A precipitate of the Cu(II) dithiocarbamate complex should form immediately.[5] d. Continue stirring for 1 hour at room temperature.

-

Isolation: a. Collect the precipitate by vacuum filtration. b. Wash the solid product several times with distilled water, followed by a small amount of cold ethanol to remove unreacted starting materials. c. Dry the complex in a desiccator. The product can be characterized by FTIR and elemental analysis.[5]

-

Protocol 2: Assessing Cytotoxicity using the MTT Assay

-

Rationale: The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductases in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9][10][26] The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cells of interest (e.g., cancer cell line)

-

96-well flat-bottom plates

-

Complete culture medium

-

DTC compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

-

Microplate reader (absorbance at 570-600 nm).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DTC compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the DTC. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium. For adherent cells, add 100 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate first, then remove the supernatant before adding the solvent.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 3: Measuring Apoptosis by Annexin V/Propidium Iodide (PI) Staining

-

Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues.[27][28] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter late apoptotic and necrotic cells.[27]

-

Materials:

-

Cells treated with DTC compound

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)

-

Cold PBS

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Treat cells with the DTC compound at the desired concentrations for the appropriate time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[7]

-

Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with cold PBS.[7] Centrifuge again and discard the PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[29]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7] Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[29]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[29]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[29] Analyze the samples by flow cytometry as soon as possible. Use FITC signal detector for Annexin V (FL1) and phycoerythrin signal detector for PI (FL2 or FL3).

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (rare)

-

-

Protocol 4: Western Blot Analysis of NF-κB Pathway Activation

-

Rationale: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. To assess NF-κB activation, one can measure the degradation of IκBα in the cytoplasm or the translocation of the p65 subunit from the cytoplasm to the nucleus.[14] A decrease in cytoplasmic IκBα and a corresponding increase in nuclear p65 indicate pathway activation.[13]

-

Materials:

-

Cells treated with DTC and/or an NF-κB activator (e.g., TNF-α)

-

Cell lysis buffers for cytoplasmic and nuclear fractionation (containing protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-p65, anti-Lamin B1 [nuclear marker], anti-β-actin [cytoplasmic marker])

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells as required. After treatment, wash cells with ice-cold PBS. Lyse cells and separate cytoplasmic and nuclear fractions using a commercial kit or standard protocols.[13]

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal.[13]

-

Analysis: Quantify band intensities using densitometry software. Normalize the levels of p65 and IκBα to the appropriate loading control (Lamin B1 for nuclear, β-actin for cytoplasmic) to confirm changes in protein localization and abundance.

-

Protocol 5: Detection of Intracellular ROS using DCFH-DA

-

Rationale: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect total intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][11][18][30] The fluorescence intensity is proportional to the amount of ROS.

-

Materials:

-

Cells treated with DTC

-

DCFH-DA (stock solution in DMSO)

-

Serum-free medium (phenol red-free is recommended)

-

Fluorescence microscope, plate reader, or flow cytometer (Ex/Em: ~495/529 nm)

-

-

Procedure (for Fluorescence Microscopy/Plate Reader):

-

Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate or 96-well black-walled plate) and allow them to attach overnight.

-

Compound Treatment: Treat cells with the DTC compound for the desired duration. Include a positive control (e.g., H₂O₂) and a negative control.

-

Probe Loading: Remove the culture medium and wash the cells once with warm, serum-free medium.

-

Add medium containing 10-25 µM DCFH-DA to each well.[6][30] Incubate for 30 minutes at 37°C, protected from light.[11]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[11]

-

Measurement: Add PBS or medium back to the wells. Immediately measure the fluorescence using a fluorescence plate reader or capture images with a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.

-

Toxicology and Clinical Perspective

While DTCs hold significant therapeutic promise, their clinical application is not without challenges. The reactivity that underlies their biological efficacy can also lead to off-target effects and toxicity.[31] For example, chronic exposure to certain DTCs has been associated with neurotoxicity.[31] The metabolite ethylenethiourea, common to several dithiocarbamate fungicides, is known for its effects on the thyroid.[31]

Despite these concerns, several DTCs, most notably Disulfiram (DSF), have entered clinical trials for cancer treatment, often in combination with copper.[1] As of recent years, numerous trials have investigated DSF for metastatic breast cancer, prostate cancer, glioblastoma, and pancreatic cancer, either alone or as an adjuvant to standard chemotherapy.[1] The goal of these studies is to leverage the potent anti-cancer effects of DTCs while managing their toxicity profile, paving the way for novel therapeutic strategies.[12]

Conclusion and Future Directions

Dithiocarbamates are a remarkable class of compounds whose biological activities are deeply rooted in their fundamental chemistry as metal chelators. This single property ramifies into a cascade of cellular effects, including potent inhibition of the proteasome, modulation of the critical NF-κB signaling pathway, and a complex interaction with cellular redox systems. These mechanisms make them powerful tools for researchers and promising leads for drug development, particularly in oncology.

Future research will likely focus on the rational design of novel DTCs with improved target specificity and reduced off-target toxicity. A deeper understanding of the interplay between DTCs, cellular metal homeostasis, and redox signaling will be key to unlocking their full therapeutic potential. The rigorous application of the experimental workflows and protocols detailed in this guide will be instrumental in advancing this field, ensuring that the data generated is robust, reproducible, and ultimately, translatable to the clinic.

References

- 1. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A review of the therapeutic properties of... | F1000Research [f1000research.com]

- 5. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bosterbio.com [bosterbio.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. clyte.tech [clyte.tech]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit | TCI AMERICA [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154) | Abcam [abcam.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 21. In vitro toxicity of several dithiocarbamates and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 28. static.igem.org [static.igem.org]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. bioquochem.com [bioquochem.com]

- 31. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Toxicology and Ecotoxicity of Sodium Dimethyldithiocarbamate

Introduction

Sodium dimethyldithiocarbamate (SDDC) is an organosulfur compound with a broad spectrum of applications, primarily utilized as a fungicide, biocide, corrosion inhibitor, and a chelating agent in various industrial processes.[1] Its widespread use, however, necessitates a thorough understanding of its toxicological and ecotoxicological profile to ensure safe handling and mitigate potential environmental risks. This guide provides a comprehensive overview of the current scientific knowledge on SDDC, tailored for researchers, scientists, and drug development professionals. We will delve into its mechanisms of action, mammalian toxicity, environmental fate, and the potential risks it poses to various ecosystems.

Physicochemical Properties

SDDC is the sodium salt of dimethyldithiocarbamic acid and is typically available as a white to pale yellow, water-soluble solid.[2] It is often used in an aqueous solution.[3] The molecule's utility as a chelating agent stems from the two sulfur atoms that can bind to transition metal ions.[4]

Table 1: Physicochemical Properties of Sodium this compound

| Property | Value | Reference |

| CAS Number | 128-04-1 | [2] |

| Molecular Formula | C3H6NNaS2 | [2] |

| Molar Mass | 143.20 g/mol | [2] |

| Appearance | White to pale yellow solid | [2] |

| Solubility | Water soluble | [2] |

| pKa | 5.4 (estimated) |

Part 1: Mammalian Toxicology

The toxicological effects of dithiocarbamates, including SDDC, are primarily linked to their metabolism and chelating properties.[1]

Mechanism of Action

The toxicity of dithiocarbamates is thought to be mediated through two primary mechanisms:

-

Metabolism to Carbon Disulfide: In the liver, dithiocarbamates are metabolized to form carbon disulfide, which can exert neurotoxic effects.[1]

-

Chelation of Metal Ions: As potent chelating agents, dithiocarbamates can sequester essential metal ions, thereby disrupting the function of metalloenzymes and other critical biological processes.[1][4] For instance, the chelation of zinc by diethyldithiocarbamate (a related compound) can inhibit metalloproteinases.[4]

Pharmacokinetics

Based on studies with the related compound ziram (zinc this compound), gastrointestinal absorption of the this compound moiety is estimated to be between 58% and 69%.[1] Following absorption, it is metabolized, and its metabolites, including carbon disulfide, sulfate, and dimethylamine, are eliminated primarily through expired air and urine.[1]

Acute and Subchronic Toxicity

SDDC exhibits moderate acute toxicity. Oral LD50 values in rats have been reported to be around 1000 mg/kg.[5] In a 90-day subchronic oral gavage study in Sprague-Dawley rats, adverse effects were observed, providing data for establishing no-observed-adverse-effect levels (NOAELs).[1]

Neurotoxicity

Exposure to dithiocarbamates has been linked to neurotoxic effects. Intranasal administration of SDDC in mice has been shown to induce motor deficits and dopaminergic dysfunction, suggesting a potential risk for Parkinson's disease-like symptoms.[6] This study highlights the olfactory pathway as a possible route of entry for dithiocarbamates into the central nervous system.[6]

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats and rabbits have been conducted.[1][7] In rats, a developmental toxicity study identified a Lowest-Observed-Adverse-Effect Level (LOAEL) of 1.6 mg/kg-day based on an increased incidence of distended renal pelvis/ureter in fetuses.[7] In the same study, no NOAEL for developmental toxicity could be established as effects were seen at the lowest dose tested.[7] Maternal toxicity was observed at higher doses.[7] In rabbits, a developmental NOAEL of 0.4 mg/kg-day was identified.[1] No specific reproductive toxicity studies for SDDC were found in the reviewed literature.[1] The U.S. Environmental Protection Agency (EPA) has classified sodium this compound as a substance that can cause developmental toxicity.[8]

Genotoxicity and Carcinogenicity

SDDC is not classified as a genotoxic agent.[1] It has tested negative in the mammalian erythrocyte micronucleus test and the unscheduled DNA synthesis test.[1] There is no evidence to suggest that SDDC has carcinogenic activity.[1]

Part 2: Ecotoxicity

The release of SDDC into the environment through various waste streams is a significant concern due to its toxicity to aquatic life.[3]

Aquatic Toxicity

SDDC is classified as very toxic to aquatic life.[3][8] Its toxicity is often attributed to the parent compound and its degradation products, which include thiram, other thiurams, carbon disulfide, and dimethylamine.[9] Thiram, in particular, is known to be highly toxic to a variety of aquatic organisms, with LC50 values below 10 µg/L for several fish and invertebrate species.[9]

Table 2: Aquatic Toxicity of Sodium this compound and Related Compounds

| Organism | Compound | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Sodium this compound | LC50 | 0.76 | [10] |

| Rainbow Trout (Oncorhynchus mykiss) | Thiram | LC50 | <0.01 | [9] |

| Catfish, Carp | Thiram | LC50 | <0.01 | [9] |

| Daphnia | Thiram | LC50 | <0.01 | [9] |

Toxicity to Soil Organisms

A study using the nematode Caenorhabditis elegans as a model organism evaluated the ecotoxicity of SDDC.[11] The LC50 value for SDDC was determined to be 139.39 mg/L.[11] The study also found that concentrations above 1 mg/L caused adverse effects on the survival, growth, and locomotion of the nematodes.[11] Interestingly, the metal chelates of SDDC with copper and lead were found to be less toxic than the parent compound and the untreated metals, suggesting that chelation can reduce the bioavailability and toxicity of heavy metals.[11]

Part 3: Environmental Fate and Degradation

Understanding the environmental fate of SDDC is crucial for assessing its long-term ecological impact.

Degradation Pathways

SDDC is susceptible to degradation in the environment through hydrolysis and photolysis.

-

Hydrolysis: Hydrolysis of SDDC is pH-dependent, occurring more rapidly under acidic and neutral conditions. The hydrolysis half-life has been reported as 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9.

-

Photolysis: Direct photolysis in surface water and soil is an important degradation process for SDDC. The environmental half-life due to photolysis is estimated to range from 0.3 to 2.26 days, depending on latitude and season.

The degradation of SDDC in aqueous solutions is accelerated by acids and leads to the formation of carbon disulfide and amines.

Caption: Environmental degradation pathways of Sodium this compound.

Mobility and Bioconcentration

Due to its ionic character and rapid hydrolysis, bioconcentration of SDDC is not expected to be a significant fate process. It is expected to have very high mobility in soil.

Part 4: Experimental Protocols

This section outlines key experimental methodologies for assessing the toxicology and ecotoxicity of SDDC.

Mammalian Toxicity Testing

1. Acute Oral Toxicity (OECD 423)

-

Objective: To determine the acute oral toxicity (LD50) of SDDC.

-

Methodology:

-

Fast animals (e.g., rats) overnight.

-

Administer a single oral dose of SDDC via gavage.

-

Use a stepwise procedure with a limited number of animals at each step.

-

Observe animals for mortality and clinical signs of toxicity for up to 14 days.

-

Conduct a gross necropsy on all animals at the end of the observation period.

-

-

Causality: This protocol is designed to identify the dose range that causes acute lethality, providing a critical parameter for hazard classification. The observation period allows for the detection of delayed toxic effects.

2. Developmental Toxicity Study (OECD 414)

-

Objective: To assess the potential of SDDC to cause adverse effects on embryonic and fetal development.

-

Methodology:

-

Administer SDDC daily by gavage to pregnant animals (e.g., rats or rabbits) during the period of major organogenesis.

-

Monitor maternal animals for clinical signs of toxicity, body weight changes, and food consumption.

-

At near-term, sacrifice the dams and examine their uterine contents.

-

Evaluate fetuses for external, visceral, and skeletal abnormalities.

-

-

Causality: This design allows for the differentiation between maternal toxicity and direct developmental toxicity. By examining fetuses for a range of malformations, a comprehensive assessment of teratogenic potential can be made.

Caption: Workflow for a developmental toxicity study (OECD 414).

Ecotoxicity Testing

1. Acute Toxicity Test for Fish (OECD 203)

-

Objective: To determine the acute lethal toxicity (LC50) of SDDC to fish.

-

Methodology:

-

Expose fish (e.g., Rainbow Trout) to a range of SDDC concentrations in a static or semi-static system for 96 hours.

-

Maintain controlled conditions of temperature, light, and dissolved oxygen.

-

Record mortality and observe for sublethal effects at regular intervals.

-

Calculate the LC50 value using appropriate statistical methods.

-

-

Causality: This standardized test provides a key metric for assessing the acute risk of a chemical to aquatic vertebrates. The controlled conditions ensure that the observed effects are directly attributable to the test substance.

2. Caenorhabditis elegans Toxicity Assay

-

Objective: To evaluate the toxicity of SDDC on a model soil organism.

-

Methodology:

-

Synchronize a population of C. elegans to the L1 larval stage.

-

Expose the larvae to a range of SDDC concentrations in a liquid medium or on agar plates seeded with E. coli OP50.

-

After a defined exposure period (e.g., 24 or 48 hours), assess endpoints such as survival (lethality), growth (body length), and locomotion (head thrashes or body bends).

-

Determine the LC50 and concentrations causing sublethal effects.

-

-

Causality: C. elegans offers a rapid and cost-effective model to assess the toxicity of chemicals at the organismal level. The multiple endpoints provide a more comprehensive picture of the toxicological impact beyond simple lethality.

Analytical Methods

The determination of dithiocarbamates in environmental samples can be challenging due to their instability. A common method involves the digestion of the sample with acid to hydrolyze the dithiocarbamate to carbon disulfide (CS2).[12] The evolved CS2 is then trapped and quantified using colorimetric or chromatographic techniques.[12] High-performance liquid chromatography (HPLC) with pre-column derivatization is another sensitive method for the determination of SDDC in wastewater.[13]

Conclusion

Sodium this compound is a chemical with significant industrial utility, but its toxicological and ecotoxicological properties warrant careful consideration. Its potential for neurotoxicity and developmental toxicity in mammals, coupled with its high toxicity to aquatic organisms, underscores the importance of stringent control measures to prevent human exposure and environmental release. Further research into the chronic effects of low-level exposure and the development of more robust analytical methods for monitoring its presence in the environment are crucial for a comprehensive risk assessment. This guide provides a foundational understanding for professionals working with or studying this compound, emphasizing a science-led approach to its safe management.

References

- 1. egle.state.mi.us [egle.state.mi.us]

- 2. Sodium this compound - Wikipedia [en.wikipedia.org]

- 3. gelest.com [gelest.com]

- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 5. sodium dimethyl dithiocarbamate, 128-04-1 [thegoodscentscompany.com]

- 6. Intranasal administration of sodium this compound induces motor deficits and dopaminergic dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Sodium this compound | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Ecotoxicity assessment of sodium this compound and its micro-sized metal chelates in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyldithiocarbamate Precursors and Synthesis

Abstract

Dimethyldithiocarbamates (DMDTCs) are a pivotal class of organosulfur compounds with extensive applications ranging from agriculture as fungicides and pesticides, to the rubber industry as vulcanization accelerators.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the precursors, synthesis methodologies, and characterization of DMDTCs. The narrative delves into the fundamental chemical principles governing their formation, offering field-proven insights into experimental choices and protocol validation. This guide emphasizes the core reaction between dimethylamine and carbon disulfide and explores the synthesis of key derivatives, including sodium this compound, thiram, and various metal complexes. Detailed experimental protocols, mechanistic diagrams, and data presentation in tabular format are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of Dimethyldithiocarbamates

Dithiocarbamates are organosulfur compounds characterized by the functional group R₂NCS₂⁻.[3] Among these, dimethyldithiocarbamates (DMDTCs), derived from dimethylamine, are of significant industrial and scientific interest. Their utility stems from their ability to act as versatile chelating agents for a wide range of metal ions, a property that underpins many of their applications.[1][2][4]

In agriculture, DMDTCs such as thiram, ferbam, and ziram are employed as broad-spectrum fungicides to protect crops from various fungal diseases.[5][6] In the rubber industry, they serve as potent accelerators in the vulcanization process, enhancing the durability and elasticity of rubber products. Furthermore, their chelating properties are harnessed for heavy metal remediation in wastewater treatment.[4][7] The biological activity of DMDTCs has also attracted attention in the pharmaceutical and medical fields for their potential therapeutic applications.[8]

This guide will provide a detailed exploration of the foundational chemistry of DMDTC synthesis, starting from its essential precursors.

Core Precursors for this compound Synthesis

The synthesis of dimethyldithiocarbamates is fundamentally a straightforward process, relying on readily available and relatively inexpensive precursors. The primary building blocks are:

-

Dimethylamine (HN(CH₃)₂): A secondary amine that provides the nitrogen and methyl groups of the DMDTC moiety. It is a nucleophilic reagent that readily attacks the electrophilic carbon of carbon disulfide.

-

Carbon Disulfide (CS₂): This linear molecule contains a central carbon atom double-bonded to two sulfur atoms. It serves as the electrophilic source of the dithiocarbamate functional group.[9]

-

A Base: A base, typically an alkali metal hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for the reaction. It serves to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate salt.[1][10]

The selection of the base determines the resulting cation in the dithiocarbamate salt (e.g., sodium this compound or potassium this compound).

The Cornerstone of Synthesis: The Reaction of Dimethylamine with Carbon Disulfide

The fundamental reaction for the synthesis of dimethyldithiocarbamates is the nucleophilic addition of dimethylamine to carbon disulfide.[1] This reaction is typically carried out in a basic medium to facilitate the formation of the dithiocarbamate salt.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a zwitterionic intermediate, dimethyldithiocarbamic acid.

-

Deprotonation: The acidic proton on the nitrogen atom of the dithiocarbamic acid is abstracted by the base (e.g., hydroxide ion), leading to the formation of the this compound anion and a water molecule.

The overall reaction for the synthesis of sodium this compound is:

(CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCS₂Na + H₂O[11]

This reaction is exothermic and is typically performed at controlled, low temperatures to minimize side reactions and ensure high yields.

Caption: Fig. 1: Core Synthesis Reaction of Sodium this compound.

Synthesis of Key this compound Derivatives

Building upon the foundational synthesis of sodium this compound, several important derivatives can be prepared.

Sodium this compound (NaDMDTC)

Sodium this compound is a common and commercially significant DMDTC salt.[1] It is a white to pale yellow crystalline solid that is soluble in water.[1]

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

-

Reagent Preparation: Prepare a solution of sodium hydroxide by dissolving solid NaOH in deionized water. Prepare a separate solution of dimethylamine in water.

-

Reaction Execution: To the stirred sodium hydroxide solution in the reaction flask, slowly add the dimethylamine solution, ensuring the temperature remains between 10-20°C.[11]

-

Carbon Disulfide Addition: From the dropping funnel, add carbon disulfide dropwise to the reaction mixture while maintaining vigorous stirring and keeping the temperature below 35°C.[11]

-

Reaction Completion and Isolation: After the addition of carbon disulfide is complete, continue stirring for an additional 20-30 minutes.[11] The resulting solution is an aqueous solution of sodium this compound. The solid product can be obtained by evaporation of the solvent under reduced pressure.

| Parameter | Value | Reference |

| Dimethylamine Concentration | 40% aqueous solution | [11] |

| Sodium Hydroxide Concentration | 30% aqueous solution | [11] |

| Reaction Temperature | 10-35°C | [11] |

| Stirring Time (post-addition) | 20-30 minutes | [11] |

| Typical Yield | High | [10] |

Table 1: Typical Reaction Parameters for Sodium this compound Synthesis.

Thiram (Tetramethylthiuram Disulfide)

Thiram is an important fungicide and rubber vulcanization accelerator.[6] It is synthesized by the oxidation of this compound.[1]

The synthesis of thiram involves the oxidative coupling of two this compound molecules. This is typically achieved using an oxidizing agent such as hydrogen peroxide, chlorine, or sodium nitrite.[6][12] The reaction results in the formation of a disulfide bond between the two sulfur atoms.

2 (CH₃)₂NCS₂Na + [O] → [(CH₃)₂NCS₂]₂ + Na₂O

Caption: Fig. 2: Synthesis of Thiram via Oxidation of NaDMDTC.

-

Starting Material: Begin with an aqueous solution of sodium this compound, synthesized as described previously.

-

Oxidation: While stirring the NaDMDTC solution, slowly add an oxidizing agent such as hydrogen peroxide. The reaction is exothermic, and the temperature should be controlled.

-

Precipitation and Isolation: Thiram will precipitate out of the solution as a solid. The precipitate is then collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.

Metal Dimethyldithiocarbamates (e.g., Ferbam and Ziram)

Metal dimethyldithiocarbamates, such as ferric this compound (ferbam) and zinc this compound (ziram), are widely used as agricultural fungicides.[1] They are synthesized by the reaction of a soluble this compound salt (e.g., NaDMDTC) with a corresponding metal salt.[13]

The synthesis is a precipitation reaction where the this compound anion acts as a ligand, chelating with the metal cation to form an insoluble metal complex.

For the synthesis of ziram (zinc bis(this compound)):

2 (CH₃)₂NCS₂Na + ZnCl₂ → [(CH₃)₂NCS₂]₂Zn + 2 NaCl

For the synthesis of ferbam (iron(III) tris(this compound)):

3 (CH₃)₂NCS₂Na + FeCl₃ → [(CH₃)₂NCS₂]₃Fe + 3 NaCl

Caption: Fig. 3: General Synthesis of Metal Dimethyldithiocarbamates.

-

Solution Preparation: Prepare an aqueous solution of sodium this compound. In a separate beaker, prepare an aqueous solution of the desired metal salt (e.g., zinc chloride or ferric chloride).

-

Precipitation: Slowly add the metal salt solution to the stirred NaDMDTC solution. An immediate precipitate of the metal this compound complex will form.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid thoroughly with deionized water to remove any soluble impurities, such as sodium chloride. Dry the purified metal this compound complex.

| Metal Complex | Metal Salt | Molar Ratio (DMDTC:Metal) |

| Ziram | Zinc Chloride (ZnCl₂) | 2:1 |

| Ferbam | Ferric Chloride (FeCl₃) | 3:1 |

Table 2: Stoichiometry for the Synthesis of Ziram and Ferbam.

Analytical Characterization of Dimethyldithiocarbamates

Due to their inherent instability, particularly in acidic conditions, the analysis of dithiocarbamates presents unique challenges.[14][15] The most common analytical approach involves the degradation of the dithiocarbamate to carbon disulfide, which is then quantified.[15][16]

Acid Hydrolysis

The cornerstone of dithiocarbamate analysis is acid hydrolysis. In the presence of a strong acid and heat, dithiocarbamates decompose to yield carbon disulfide and the corresponding amine.[15][16]

(CH₃)₂NCS₂⁻ + 2H⁺ → (CH₃)₂NH₂⁺ + CS₂

This reaction is quantitative, and the amount of carbon disulfide produced is directly proportional to the amount of dithiocarbamate present in the sample.

Chromatographic Analysis

The liberated carbon disulfide is typically analyzed using gas chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification and quantification.[14][15][16]

-

Sample Preparation: A known amount of the sample is placed in a reaction vessel.

-

Acid Hydrolysis: An acidic solution, often containing a reducing agent like tin(II) chloride to prevent oxidation of CS₂, is added to the vessel.[15] The mixture is heated to drive the decomposition of the dithiocarbamate.

-

CS₂ Trapping: The evolved carbon disulfide is trapped in a suitable organic solvent (e.g., isooctane) or on a solid-phase microextraction (SPME) fiber.[15]

-

GC-MS Analysis: The trapped carbon disulfide is introduced into the GC-MS system for separation and detection.

-

Quantification: The concentration of dithiocarbamate in the original sample is calculated based on the amount of carbon disulfide detected, using a calibration curve prepared from standards of known concentration.

Caption: Fig. 4: General Workflow for Dithiocarbamate Analysis.

Conclusion

The synthesis of dimethyldithiocarbamates from their fundamental precursors—dimethylamine and carbon disulfide—is a robust and versatile process that provides access to a wide array of valuable compounds. This guide has detailed the core synthetic methodologies, from the foundational sodium this compound to its key derivatives, thiram and various metal complexes. A thorough understanding of the underlying reaction mechanisms and experimental parameters is crucial for achieving high yields and purity. Furthermore, the principles of their analytical characterization, primarily through acid hydrolysis and subsequent chromatographic analysis of carbon disulfide, are essential for quality control and research applications. The information presented herein is intended to serve as a comprehensive resource for scientists and researchers engaged in the synthesis and application of this important class of organosulfur compounds.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiram | C6H12N2S4 | CID 5455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications [systems.enpress-publisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium this compound synthesis - chemicalbook [chemicalbook.com]

- 11. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]

- 12. CN102321890A - Method for preparing thiram by direct-electrochemical-oxidation - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Coordination Chemistry of Dimethyldithiocarbamate Ligands

Introduction

Dimethyldithiocarbamate (dmdtc), with the chemical formula (CH₃)₂NCS₂⁻, is a deceptively simple yet remarkably versatile monoanionic, bidentate ligand.[1][2][3] Its robust coordination chemistry, characterized by the formation of stable complexes with a vast array of metal ions, has positioned it as a cornerstone ligand in fields as diverse as materials science, agriculture, and medicine.[4][5][6] This guide provides a comprehensive exploration of the fundamental principles governing the coordination of dmdtc, delving into its synthesis, electronic structure, diverse binding modes, and the characterization of its metal complexes. Furthermore, it will illuminate the practical applications of these complexes, with a particular focus on their burgeoning role in drug development and as single-source precursors for nanomaterials.[4][7]

The exceptional chelating ability of dmdtc arises from the two sulfur donor atoms, which readily form a stable four-membered ring with a central metal ion.[1] The electronic properties of the resulting complex can be finely tuned by the methyl groups attached to the nitrogen atom, influencing the ligand's electron-donating capacity.[1] This inherent tunability, coupled with its straightforward synthesis, makes dmdtc an invaluable tool for researchers and scientists.

Synthesis of the this compound Ligand

The synthesis of the sodium salt of this compound is a well-established and efficient one-pot reaction.[8][9] It involves the reaction of a secondary amine, in this case, dimethylamine, with carbon disulfide in the presence of a base, typically sodium hydroxide.[6][9][10][11][12]

Reaction: (CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCS₂⁻Na⁺ + H₂O[10]

This reaction is typically carried out in an aqueous solution at a controlled temperature to yield the water-soluble sodium this compound salt.[9][13][14]

Experimental Protocol: Synthesis of Sodium this compound

Materials:

-

Dimethylamine (40% aqueous solution)

-

Carbon disulfide

-

Sodium hydroxide

-

Softened water

-

Reaction vessel (e.g., round-bottom flask) with stirring capability

-

Ice bath for temperature control

Procedure:

-

Prepare a solution of sodium hydroxide in softened water in the reaction vessel.

-

Cool the sodium hydroxide solution to 10-25°C using an ice bath.[14]

-

While stirring vigorously, slowly add dimethylamine to the cooled sodium hydroxide solution.

-

Continue stirring and slowly add carbon disulfide to the reaction mixture. The addition of both dimethylamine and carbon disulfide should be controlled to maintain the desired temperature range.[14]

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

The resulting solution contains sodium this compound. For the solid product, the solution can be subjected to vacuum filtration and drying.[14]

Electronic Structure and Resonance

The electronic structure of the dithiocarbamate ligand is key to its versatile coordinating ability. It is best described as a resonance hybrid of several canonical forms. This delocalization of electrons across the N-C-S₂ core has significant implications for the ligand's bonding and the stability of its metal complexes.

The key resonance structures involve the delocalization of the nitrogen lone pair electrons into the C-S bonds, leading to a significant double bond character in the C-N bond and a charge distribution across the two sulfur atoms.[15]

Caption: Canonical resonance forms of the dithiocarbamate ligand.

This electronic flexibility allows dmdtc to stabilize metals in various oxidation states, from low to unusually high ones.[5][10]

Coordination Modes of this compound